molecular formula C11H9BrN2O3 B15056869 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid

Katalognummer: B15056869
Molekulargewicht: 297.10 g/mol
InChI-Schlüssel: OJENRWGSTPFDMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid typically involves the bromination of phthalazinone followed by the introduction of a propanoic acid moiety. The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization steps, optimized for yield and purity. Specific details would depend on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the carbonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action for 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Brominated aromatic compounds: Other compounds containing bromine atoms attached to aromatic rings.

Uniqueness

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is unique due to its specific combination of a brominated phthalazinone core with a propanoic acid moiety. This structure may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C11H9BrN2O3

Molekulargewicht

297.10 g/mol

IUPAC-Name

2-(7-bromo-1-oxophthalazin-2-yl)propanoic acid

InChI

InChI=1S/C11H9BrN2O3/c1-6(11(16)17)14-10(15)9-4-8(12)3-2-7(9)5-13-14/h2-6H,1H3,(H,16,17)

InChI-Schlüssel

OJENRWGSTPFDMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)N1C(=O)C2=C(C=CC(=C2)Br)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.